trans-2-Fluorocyclopentan-1-amine hydrochloride
Overview
Description
trans-2-Fluorocyclopentan-1-amine hydrochloride: is a chemical compound with the molecular formula C₅H₁₁ClFN. It is a fluorinated amine derivative of cyclopentane, characterized by the presence of a fluorine atom at the second position and an amine group at the first position of the cyclopentane ring. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Fluorocyclopentan-1-amine hydrochloride typically involves the fluorination of cyclopentanone followed by reductive amination. The process can be summarized as follows:
Fluorination: Cyclopentanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the second position.
Reductive Amination: The resulting 2-fluorocyclopentanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to form trans-2-Fluorocyclopentan-1-amine.
Hydrochloride Formation: The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Fluorocyclopentan-1-amine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed
Major Products:
Oxidation: Formation of 2-fluorocyclopentanone or 2-fluorocyclopentanal.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted cyclopentane derivatives
Scientific Research Applications
Chemistry: trans-2-Fluorocyclopentan-1-amine hydrochloride is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study the effects of fluorine substitution on the biological activity of amine-containing compounds .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological disorders .
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants .
Mechanism of Action
The mechanism of action of trans-2-Fluorocyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, where the fluorine atom can influence the compound’s binding affinity and metabolic stability. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Fluorocyclopentan-1-amine: Lacks the hydrochloride salt form, which affects its solubility and stability.
trans-2-Chlorocyclopentan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
trans-2-Bromocyclopentan-1-amine hydrochloride: Contains a bromine atom, resulting in distinct chemical properties
Uniqueness: trans-2-Fluorocyclopentan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects that can enhance its reactivity and biological activity compared to its halogenated analogs .
Properties
IUPAC Name |
(1R,2R)-2-fluorocyclopentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXOEOALNHXCOE-TYSVMGFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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